Enzyme Affinity: Km for 1,2-α-L-Fucosidase vs. 2'-Fucosyllactose and 4-Methylumbelliferyl Substrate
The target compound exhibits a Michaelis constant (Km) of 0.083 mM for 1,2-α-L-fucosidase (EC 3.2.1.63), which is numerically lower than the Km of 0.091 mM reported for wild-type 2'-fucosyllactose with the same enzyme class [1]. In contrast, the synthetic substrate 4-methylumbelliferyl α-L-fucopyranoside yields a far lower Km of 0.01059 mM [1], reflecting its departure from the natural disaccharide structure and its utility as a high-sensitivity probe rather than a biologically representative ligand. The less than twofold difference in Km between the target compound and 2'-fucosyllactose confirms that the Fucα1-2Gal disaccharide core is the dominant recognition element, while the methyl aglycone provides a non-reducing, chemically stable alternative to the full trisaccharide [2].
| Evidence Dimension | Michaelis constant (Km) for 1,2-α-L-fucosidase |
|---|---|
| Target Compound Data | Km = 0.083 mM (also reported as 8.3 × 10⁻⁵ M with Vmax = 16.0 μmol/mg/h from Aspergillus niger enzyme) |
| Comparator Or Baseline | 2'-Fucosyllactose: Km = 0.091 mM (wild-type); 4-Methylumbelliferyl α-L-fucopyranoside: Km = 0.01059 mM |
| Quantified Difference | Target compound Km is ~9% lower than 2'-fucosyllactose (0.083 vs. 0.091 mM); ~7.8-fold higher than 4-MU-fucoside (0.083 vs. 0.01059 mM) |
| Conditions | Enzyme: 1,2-α-L-fucosidase (EC 3.2.1.63); 37°C; pH not specified in aggregated BRENDA entry; Bahl (1970) reports pH optimum 3.8 ± 0.2 for A. niger enzyme |
Why This Matters
The target compound provides a biologically representative Km value for natural-substrate enzyme kinetics, whereas 4-MU-fucoside overestimates affinity by nearly 8-fold, making the former the appropriate choice for characterizing linkage-specific fucosidases under physiologically relevant conditions.
- [1] BRENDA Enzyme Database: EC 3.2.1.63 — KM values for methyl 2-O-α-L-fucopyranosyl-β-D-galactoside (0.083 mM, ref 136749), 2-fucosyllactose wild-type (0.091 mM, ref 680783), and 4-methylumbelliferyl α-L-fucopyranoside (0.01059 mM, ref 750713). View Source
- [2] Bahl OP. Glycosidases of Aspergillus niger. II. Purification and general properties of 1,2-alpha-L-fucosidase. J Biol Chem. 1970;245(2):299-304. PMID: 5460888. View Source
